molecular formula C32H38SSn2 B14696910 Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane CAS No. 25094-60-4

Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane

Cat. No.: B14696910
CAS No.: 25094-60-4
M. Wt: 692.1 g/mol
InChI Key: ZWPUARUQGVBEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is an organotin compound characterized by the presence of butyl, diphenyl, and stannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane typically involves the reaction of butyl lithium with diphenylstannane in the presence of a sulfur source. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The butyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted organotin compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of complex organotin compounds and is utilized in catalytic processes.

Biology

The compound has potential applications in biological research, particularly in the study of organotin toxicity and its effects on biological systems. It is also used in the development of organotin-based drugs.

Medicine

In medicine, organotin compounds, including this compound, are investigated for their potential use as anticancer agents due to their ability to interact with cellular components and inhibit tumor growth.

Industry

Industrially, this compound is used as a stabilizer in the production of polymers and plastics. It helps improve the thermal stability and durability of these materials.

Mechanism of Action

The mechanism of action of Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in its potential use as an anticancer agent, where it targets and inhibits the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Butyl-[butyl(diphenyl)silyl]sulfanyl-diphenylsilane
  • Butyl acetate
  • tert-Butyldiphenylsilyl

Uniqueness

Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is unique due to its specific combination of butyl, diphenyl, and stannyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

25094-60-4

Molecular Formula

C32H38SSn2

Molecular Weight

692.1 g/mol

IUPAC Name

butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane

InChI

InChI=1S/4C6H5.2C4H9.S.2Sn/c4*1-2-4-6-5-3-1;2*1-3-4-2;;;/h4*1-5H;2*1,3-4H2,2H3;;;

InChI Key

ZWPUARUQGVBEOL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)S[Sn](CCCC)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.